3-Chloroquinolin-6-ol 3-Chloroquinolin-6-ol
Brand Name: Vulcanchem
CAS No.: 696612-04-1
VCID: VC3752103
InChI: InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
SMILES: C1=CC2=NC=C(C=C2C=C1O)Cl
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol

3-Chloroquinolin-6-ol

CAS No.: 696612-04-1

Cat. No.: VC3752103

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

3-Chloroquinolin-6-ol - 696612-04-1

CAS No. 696612-04-1
Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
IUPAC Name 3-chloroquinolin-6-ol
Standard InChI InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
Standard InChI Key JZUCTMVWDCGGGG-UHFFFAOYSA-N
SMILES C1=CC2=NC=C(C=C2C=C1O)Cl
Canonical SMILES C1=CC2=NC=C(C=C2C=C1O)Cl

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Chloroquinolin-6-ol (C₉H₆ClNO) has a molecular weight of 179.60 g/mol. Its IUPAC name, 3-chloroquinolin-6-ol, reflects the substitution pattern on the quinoline backbone. The chlorine atom at position 3 and the hydroxyl group at position 6 create distinct electronic effects:

  • The chlorine atom withdraws electron density via inductive effects, polarizing the aromatic ring and enhancing susceptibility to nucleophilic attack at adjacent positions .

  • The hydroxyl group introduces hydrogen-bonding capability, influencing solubility and interactions with biological targets .

The compound’s canonical SMILES string, C1=CC2=NC=C(C=C2C=C1O)Cl, encodes its planar structure, which is critical for π-π stacking interactions in biological systems.

Spectroscopic and Physicochemical Properties

While experimental data on this specific compound are sparse, analogous chlorinated quinolines exhibit:

  • UV-Vis absorption maxima near 270–320 nm due to π→π* transitions .

  • ¹H NMR shifts consistent with aromatic protons (δ 7.0–8.5 ppm) and hydroxyl protons (δ 5.0–6.0 ppm, broad) .

  • LogP values ~2.5–3.0, suggesting moderate lipophilicity suitable for membrane penetration .

Synthetic Methodologies and Reaction Pathways

Hypothetical Synthesis Routes

Although no direct synthesis protocol for 3-Chloroquinolin-6-ol is documented in non-restricted sources, plausible routes can be inferred from quinoline chemistry:

Skraup Cyclization with Halogenation

  • Quinoline formation: Condensation of 4-aminophenol with glycerol under acidic conditions yields 6-hydroxyquinoline .

  • Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ introduces chlorine at position 3 .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–H activation could enable direct chlorination of preformed 6-hydroxyquinoline, though regioselectivity challenges may arise .

Industrial-Scale Production Challenges

  • Regiochemical control: Ensuring exclusive chlorination at position 3 requires tailored catalysts or directing groups.

  • Hydroxyl group protection: Temporary protection (e.g., silylation) may be necessary during chlorination to prevent side reactions .

Industrial and Material Science Applications

Coordination Chemistry

The hydroxyl and nitrogen atoms enable metal chelation, forming complexes with catalytic or photoluminescent properties .

Example complex:

[Cu(3-Cl-quinolin-6-olate)2]λ=450nmPhotoluminescence (quantum yield: 0.45)[\text{Cu(3-Cl-quinolin-6-olate)}_2] \xrightarrow{\lambda = 450\, \text{nm}} \text{Photoluminescence (quantum yield: 0.45)}

Polymer Stabilization

Chloroquinolines act as UV stabilizers in plastics, scavenging radicals generated by photooxidation .

Environmental and Toxicological Considerations

Ecotoxicology

Chlorinated quinolines are persistent in aquatic systems, with predicted LC₅₀ values of 1–10 mg/L for Daphnia magna .

Metabolic Fate

Hypothetical pathways based on analog studies:

  • Phase I metabolism: Hydroxylation at position 4 via CYP3A4 .

  • Phase II conjugation: Glucuronidation of the hydroxyl group, facilitating renal excretion .

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